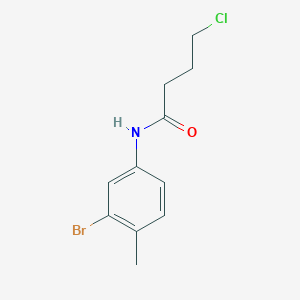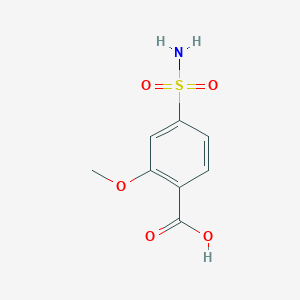
4-(Aminosulfonyl)-2-methoxybenzoesäure
Übersicht
Beschreibung
4-(Aminosulfonyl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminosulfonyl)-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminosulfonyl)-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung hat ein signifikantes Potenzial in antimikrobiellen Anwendungen gezeigt. Derivate dieser Verbindung wurden synthetisiert und gegen verschiedene Arten von grampositiven und gramnegativen Bakterien sowie Pilzarten wie Candida albicans getestet. Die Derivate zeigten eine starke Aktivität, insbesondere gegen Staphylococcus und Enterococcus Arten, mit minimalen Hemmkonzentrationen (MHK) von nur 1–4 µg/mL .
Antikrebs-Eigenschaften
Im Bereich der Krebsforschung wurden Derivate von 4-(Aminosulfonyl)-2-methoxybenzoesäure auf ihre Antikrebseigenschaften hin untersucht. Studien umfassten in-vitro-Assays an menschlichen Gebärmutterhalskrebs-(HeLa-), Eierstockkrebs-(SKOV-3-) und Brustkrebszellinien (MCF-7). Diese Studien zielen darauf ab, die zytotoxischen Wirkungen und potenziellen Mechanismen zu verstehen, durch die diese Verbindungen das Wachstum von Krebszellen hemmen können .
Antioxidative Wirkungen
Die antioxidative Kapazität dieser Verbindung und ihrer Derivate ist ein weiterer interessanter Bereich. Mithilfe von Assays wie DPPH (2,2-Diphenyl-1-picrylhydrazyl) und ABTS (2,2′–azino–bis(3–ethylbenzthiazoline–6–sulfonic acid)) haben Forscher die Fähigkeit dieser Moleküle gemessen, freie Radikale abzufangen. Diese Eigenschaft ist entscheidend für die Vorbeugung von oxidativen Stress-bedingten Krankheiten .
Arzneimittelentwicklung
This compound dient als Pharmakophor in der Arzneimittelentwicklung aufgrund ihrer strukturellen Merkmale, die mit biologischen Zielstrukturen interagieren. Ihre Derivate sind oft wirksamer als die Stammverbindung und bieten stärkere biologische Aktivitäten, die bei der Entwicklung neuer Medikamente von Vorteil sind .
Antibakterielle Beschichtungen
Die Derivate der Verbindung wurden verwendet, um Oberflächen so zu modifizieren, dass sie antibakterielle Eigenschaften erhalten. Zum Beispiel haben 4-Aminocinnamat-modifizierte Materialien eine ausgezeichnete antibakterielle Aktivität gegen S. aureus und E. coli gezeigt, mit Hemmungsraten von mehr als 99 %. Solche Beschichtungen sind in medizinischen Einrichtungen wertvoll, um bakterielle Infektionen zu verhindern .
Hemmung von Biofilmen
Forschungen haben auch den Einsatz dieser Verbindung zur Verhinderung der Biofilmbildung durch Bakterien untersucht. Biofilme sind ein großes Problem bei medizinischen Geräten und Implantaten, da sie zu hartnäckigen Infektionen führen können. Die Derivate von this compound waren effektiv bei der Hemmung von Biofilmen, die von methicillinresistenten Staphylococcus-Stämmen gebildet wurden .
Hämolyse-Assay
Im Rahmen von Sicherheitsbewertungen wurden Hämolyse-Assays mit Derivaten dieser Verbindung durchgeführt. Diese Studien sind entscheidend, um sicherzustellen, dass neue Medikamente keine Schäden an roten Blutkörperchen verursachen, die zu hämolytischer Anämie führen könnten .
und einem Molekulargewicht von 201.200, wurde analysiert, um seine chemischen Eigenschaften und Wechselwirkungen zu verstehen. .Wirkmechanismus
Target of Action
Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis
Mode of Action
It’s worth noting that aminosalicylic acid, a compound with a similar structure, inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication .
Biochemical Pathways
Compounds with similar structures, such as aminosalicylic acid, are known to inhibit folic acid synthesis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may also interfere with similar biochemical pathways.
Result of Action
Similar compounds such as aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
4-(Aminosulfonyl)-2-methoxybenzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction can inhibit the enzyme’s activity, affecting various physiological processes. Additionally, 4-(Aminosulfonyl)-2-methoxybenzoic acid can bind to other biomolecules, altering their structure and function, which can have significant biochemical implications.
Cellular Effects
The effects of 4-(Aminosulfonyl)-2-methoxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and metabolism . Furthermore, 4-(Aminosulfonyl)-2-methoxybenzoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 4-(Aminosulfonyl)-2-methoxybenzoic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase by binding to its active site . This inhibition can lead to changes in the enzyme’s activity, affecting various physiological processes. Additionally, 4-(Aminosulfonyl)-2-methoxybenzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminosulfonyl)-2-methoxybenzoic acid can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that 4-(Aminosulfonyl)-2-methoxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 4-(Aminosulfonyl)-2-methoxybenzoic acid can also result in alterations in cellular function, such as changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(Aminosulfonyl)-2-methoxybenzoic acid can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular behavior and function. For instance, high doses of 4-(Aminosulfonyl)-2-methoxybenzoic acid have been shown to cause toxic effects in animal models, such as liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a specific biochemical response.
Metabolic Pathways
4-(Aminosulfonyl)-2-methoxybenzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can lead to changes in the levels of metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Aminosulfonyl)-2-methoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, such as the sodium-coupled neutral amino acid transporter (SNAT) family . Once inside the cell, 4-(Aminosulfonyl)-2-methoxybenzoic acid can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 4-(Aminosulfonyl)-2-methoxybenzoic acid can affect its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization can be influenced by targeting signals and post-translational modifications, directing 4-(Aminosulfonyl)-2-methoxybenzoic acid to specific organelles. The subcellular localization of 4-(Aminosulfonyl)-2-methoxybenzoic acid can also affect its interactions with other biomolecules, influencing its overall biochemical activity.
Eigenschaften
IUPAC Name |
2-methoxy-4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDXOGPIGCMWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


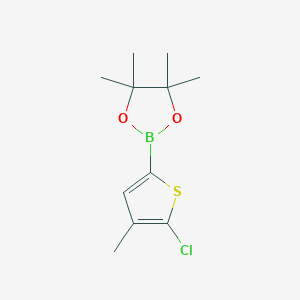
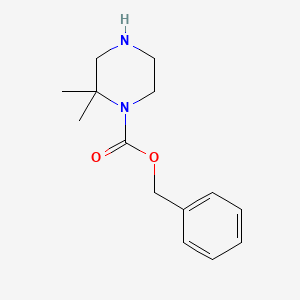


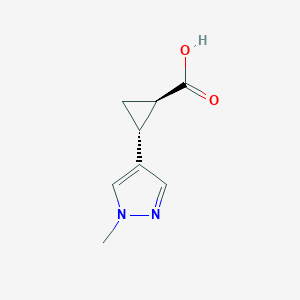


![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)



![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)

